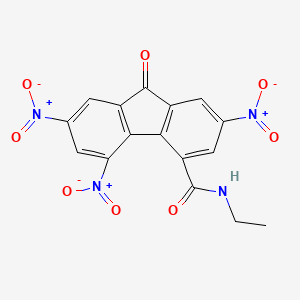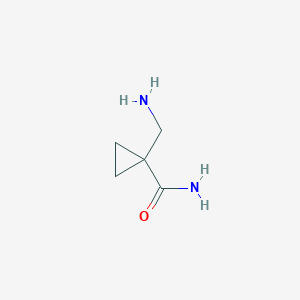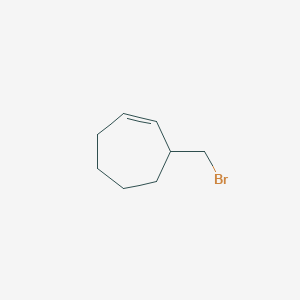
4'-Methylbiphenyl-4-thiocarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Methylbiphenyl-4-thiocarboxamide is an organic compound with the empirical formula C14H13NS . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular weight of 4’-Methylbiphenyl-4-thiocarboxamide is 227.32 . The SMILES string representation of its structure isCc1ccc(cc1)-c2ccc(cc2)C(N)=S . This indicates that the compound contains a methyl group attached to a biphenyl group, which is further linked to a thiocarboxamide group. Physical and Chemical Properties Analysis
4’-Methylbiphenyl-4-thiocarboxamide is a solid substance . Its empirical formula is C14H13NS and its molecular weight is 227.32 . The compound’s InChI key is JEDIPUDCVDNMJQ-UHFFFAOYSA-N .Scientific Research Applications
Polymer Synthesis
4'-Methylbiphenyl-4-thiocarboxamide derivatives serve as precursor compounds for the synthesis of various polymers. For example, the preparation of rigid-rod polyamides and polyimides has been facilitated by the use of phenyl- or alkoxyphenyl-substituted compounds containing m-terphenyls in the main chain. These polymers demonstrate significant improvements in solubility and thermal properties due to the presence of specific pendant groups, making them valuable for advanced material applications (Spiliopoulos & Mikroyannidis, 1998).
Anti-inflammatory and Analgesic Research
A class of this compound derivatives has been explored for their anti-inflammatory and analgesic activities. Specifically, these compounds have shown potential in animal models of inflammation, presenting a non-ulcerogenic profile and offering a promising avenue for the development of new therapeutic agents (Rathi, Wagh, Bodhankar, & Kulkarni, 2006).
Nucleic Acid Interaction Studies
The interaction of thiocarboxamide derivatives with organomercurials has been utilized to probe the chemical environment of thiolated residues in nucleic acids. This research aids in understanding the binding characteristics of sulfur-containing compounds to nucleic acids, providing insights into the structural dynamics and potential applications in gene therapy and molecular biology (Igloi, 1988).
Anticancer Activity
Certain thiocarboxamide derivatives have shown promise in anticancer research. Synthesis and characterization of novel compounds, such as thiophene-2-carboxaldehyde derivatives, have revealed good antibacterial, antifungal activity, and less toxicity, with notable binding characteristics to human serum albumin. These findings underscore the potential for developing new anticancer drugs based on this compound and its derivatives (Shareef et al., 2016).
Molecular Structure and Vibrational Studies
The structural and vibrational properties of N-(biphenyl-2-thiocarbamoyl)-4-phenylcarboxamide have been extensively studied, revealing the importance of intramolecular hydrogen bonding and crystal packing in stabilizing the molecule's conformation. This research contributes to the understanding of molecular interactions and the design of new compounds with optimized properties for various applications (Saeed, Erben, & Bolte, 2011).
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . It has hazard statements H302 - H319, indicating that it is harmful if swallowed and causes serious eye irritation . Precautionary statements include P305 + P351 + P338, advising to rinse cautiously with water in case of contact with eyes . It is also classified as a combustible solid .
Properties
IUPAC Name |
4-(4-methylphenyl)benzenecarbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NS/c1-10-2-4-11(5-3-10)12-6-8-13(9-7-12)14(15)16/h2-9H,1H3,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDIPUDCVDNMJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)C(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Phenoxy-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2835563.png)

![N-[(4-Fluorophenyl)methyl]-4-[(6-methylpyridazin-3-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2835566.png)
![5-{[(4-chlorophenyl)methyl]sulfanyl}-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2835567.png)
![2-(1-benzyl-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl)-N-[4-(methylsulfonyl)phenyl]acetamide](/img/structure/B2835568.png)
![2-methoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-4,5-dimethylbenzenesulfonamide](/img/structure/B2835569.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2835572.png)


